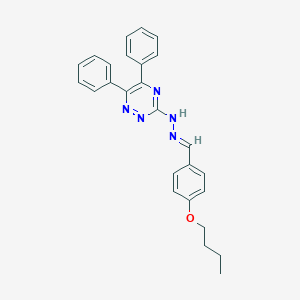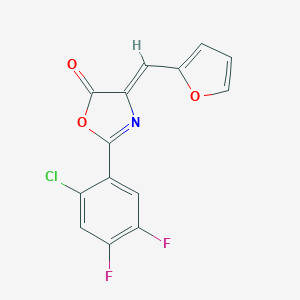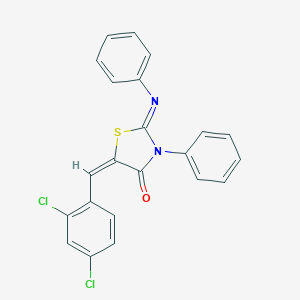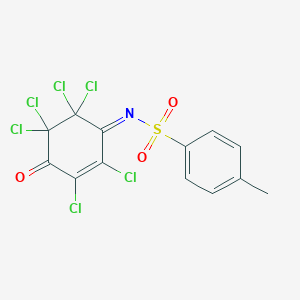
5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines quinoline, thiazolidine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-6-methylquinoline with ethyl acetoacetate, followed by cyclization with phenyl isothiocyanate. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or quinoline groups can be modified using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or alkoxides; reactions may require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Modified quinoline or phenyl derivatives
科学研究应用
5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: May be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety may intercalate with DNA, while the thiazolidine ring could interact with enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 5-(1-Ethyl-6-methyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-oxazolidin-4-one
- 5-(1-Ethyl-6-methyl-1H-quinolin-2-ylidene)-3-methyl-2-thioxo-thiazolidin-4-one
Uniqueness
5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The combination of quinoline, thiazolidine, and phenyl groups provides a distinct structural framework that can be exploited for various applications.
属性
分子式 |
C21H18N2OS2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
(5E)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N2OS2/c1-3-22-17-11-9-14(2)13-15(17)10-12-18(22)19-20(24)23(21(25)26-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3/b19-18+ |
InChI 键 |
RCJHTUCHCFWPCF-VHEBQXMUSA-N |
手性 SMILES |
CCN\1C2=C(C=C/C1=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)C=C(C=C2)C |
SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C=C(C=C2)C |
规范 SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(4-Hexylcyclohexyl)pyridin-2-yl]benzonitrile](/img/structure/B273777.png)


![N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B273783.png)
![N-[2-{4-nitrophenyl}-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B273784.png)

![5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B273788.png)
![4-Chlorobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B273792.png)

![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273797.png)
![Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B273802.png)
![3-{10-[3-(Methacryloyloxy)phenyl]-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-en-4-yl}phenyl 2-methylacrylate](/img/structure/B273806.png)
![2,6-bis(4-butoxyphenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B273808.png)
![4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B273809.png)
